3-[(4-Methoxybenzyl)oxy]pyridin-2-amine

Lipophilicity LogP Medicinal Chemistry

3-[(4-Methoxybenzyl)oxy]pyridin-2-amine (CAS 151411-04-0; synonym 2-amino-3-(4-methoxybenzyloxy)pyridine) is a 2-aminopyridine derivative bearing a 4-methoxybenzyl (PMB) ether at the 3-position. The compound is classified as a substituted pyridine building block used primarily in medicinal chemistry as a synthetic intermediate.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B8709422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxybenzyl)oxy]pyridin-2-amine
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(N=CC=C2)N
InChIInChI=1S/C13H14N2O2/c1-16-11-6-4-10(5-7-11)9-17-12-3-2-8-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15)
InChIKeyLVATUHXCUVGRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Methoxybenzyl)oxy]pyridin-2-amine: Core Chemical Identity and Procurement Baseline


3-[(4-Methoxybenzyl)oxy]pyridin-2-amine (CAS 151411-04-0; synonym 2-amino-3-(4-methoxybenzyloxy)pyridine) is a 2-aminopyridine derivative bearing a 4-methoxybenzyl (PMB) ether at the 3-position . The compound is classified as a substituted pyridine building block used primarily in medicinal chemistry as a synthetic intermediate . Its core structure offers an aromatic amine handle and a PMB-protected hydroxyl group, enabling orthogonal functionalization strategies in multi-step synthesis . Predicted physicochemical descriptors include a molecular weight of 230.26 g/mol, a calculated LogP of 2.78, and an estimated pKa of 8.27 .

Why Direct Substitution of 3-[(4-Methoxybenzyl)oxy]pyridin-2-amine with Simple 2-Aminopyridine Analogs Is Scientifically Flawed


Simple 2-aminopyridine analogs such as 2-amino-3-benzyloxypyridine (CAS 24016-03-3) or 2-amino-3-hydroxypyridine (CAS 16867-03-1) cannot be freely interchanged with 3-[(4-Methoxybenzyl)oxy]pyridin-2-amine. The 4-methoxy substituent on the benzyl ring significantly increases lipophilicity (calculated LogP 2.78 vs. ~2.15 for the des-methoxy benzyl analog [1]) and alters the electron density of the aromatic ring, which impacts reactivity in electrophilic substitution and oxidative cleavage reactions . Additionally, the PMB ether serves as a selectively removable protecting group under conditions orthogonal to benzyl ether deprotection, enabling synthetic strategies that would be impossible with the unsubstituted benzyl analog [2]. These quantifiable differences directly affect yield, selectivity, and purification protocols in downstream syntheses.

Quantitative Comparative Evidence: 3-[(4-Methoxybenzyl)oxy]pyridin-2-amine vs. Closest Analogs


Increased Lipophilicity Versus Benzyloxy Analog Drives Differential Chromatographic and Pharmacokinetic Behavior

The target compound's calculated partition coefficient (LogP 2.78 ) is approximately 0.6-0.8 log units higher than that of the direct des-methoxy comparator 2-amino-3-benzyloxypyridine (LogP ~2.00-2.15 [1]). This difference translates to a 4- to 6-fold increase in octanol/water partitioning, which directly impacts reversed-phase HPLC retention, membrane permeability, and solubility profiles in biological assays.

Lipophilicity LogP Medicinal Chemistry

Boiling Point Elevation Reflects Enhanced Thermal Stability for High-Temperature Synthetic Applications

The target compound exhibits a predicted boiling point of 400.6 ± 35.0 °C at 760 mmHg , which is approximately 39 °C higher than the boiling point of 2-amino-3-benzyloxypyridine (361.8 ± 27.0 °C ). This elevation is consistent with the increased molecular weight and additional polar methoxy group, which enhances intermolecular interactions and broadens the operational temperature window for solvent-free or high-boiling-solvent reactions.

Thermal Stability Boiling Point Process Chemistry

p38α MAP Kinase Fragment Hit: Structural Implications of Methoxy Substitution on Target Engagement

The des-methoxy analog 2-amino-3-benzyloxypyridine has been identified as a p38α MAP kinase inhibitor fragment with an IC50 of 1.3 mM through X-ray crystallographic screening [1]. While the corresponding IC50 for the 4-methoxy derivative is not published in peer-reviewed literature, established SAR principles for p38α DFG-out pocket binding predict that the para-methoxy group would occupy the hydrophobic back pocket differently, potentially altering both potency and selectivity [2]. This differential binding mode has direct implications for medicinal chemistry programs targeting p38α or related MAP kinases.

p38α MAP Kinase Fragment-Based Drug Discovery Kinase Inhibition

Optimal Procurement-Driven Application Scenarios for 3-[(4-Methoxybenzyl)oxy]pyridin-2-amine


Orthogonal Protecting Group Strategy in Multi-Step Heterocyclic Synthesis

The PMB ether serves as an acid-labile protecting group that can be cleaved with DDQ or TFA without affecting benzyl ethers present in the same molecule [1]. This orthogonality makes the compound uniquely suited for complex syntheses where sequential deprotection of hydroxyl groups is required, such as in the preparation of substituted imidazo[4,5-b]pyridines as kinase inhibitor intermediates [2].

Fragment Elaboration for p38α MAP Kinase Drug Discovery Programs

Based on the validated fragment activity of the benzyloxy analog (p38α IC50 1.3 mM [3]), the 4‑methoxy derivative can be selected as an alternative starting point for fragment growth or linking strategies aiming to occupy the hydrophobic back pocket of p38α. Its higher LogP (2.78) also provides differentiated physicochemical properties for lead optimization .

High-Temperature Coupling Reactions Requiring Thermal Stability

With a boiling point approximately 39 °C higher than the des-methoxy analog, this compound is better suited for high-temperature palladium-catalyzed cross-couplings, such as Buchwald-Hartwig aminations run at elevated temperatures in high-boiling solvents like DMF or dioxane, reducing the risk of compound loss through volatilization .

Chromatography Method Development Using Differentiated LogP

The 0.6-0.8 log unit increase in LogP versus the benzyl analog provides a measurable shift in reversed-phase HPLC retention time, which can be exploited for analytical method development, impurity profiling, and preparative purification scale-up. This difference enables baseline separation of closely related intermediates in quality control and process analytical chemistry workflows .

Quote Request

Request a Quote for 3-[(4-Methoxybenzyl)oxy]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.